molecular formula C15H22N6O5 B12565778 L-Histidyl-L-prolylglycylglycine CAS No. 263255-51-2

L-Histidyl-L-prolylglycylglycine

Cat. No.: B12565778
CAS No.: 263255-51-2
M. Wt: 366.37 g/mol
InChI Key: MNQPHDJYSZIOQT-QWRGUYRKSA-N
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Description

L-Histidyl-L-prolylglycylglycine is a peptide compound composed of the amino acids histidine, proline, glycine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidyl-L-prolylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are typically protected with groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the growing peptide chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-prolylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the histidine residue can produce histidine sulfoxide or histidine sulfone, while substitution reactions can yield peptides with altered amino acid sequences .

Scientific Research Applications

L-Histidyl-L-prolylglycylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. For example, it may promote collagen synthesis and tissue repair by activating pathways involved in extracellular matrix production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-L-prolylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct biological properties. Its combination of histidine, proline, and glycine residues allows it to interact with different molecular targets and pathways compared to other peptides .

Properties

CAS No.

263255-51-2

Molecular Formula

C15H22N6O5

Molecular Weight

366.37 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H22N6O5/c16-10(4-9-5-17-8-20-9)15(26)21-3-1-2-11(21)14(25)19-6-12(22)18-7-13(23)24/h5,8,10-11H,1-4,6-7,16H2,(H,17,20)(H,18,22)(H,19,25)(H,23,24)/t10-,11-/m0/s1

InChI Key

MNQPHDJYSZIOQT-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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